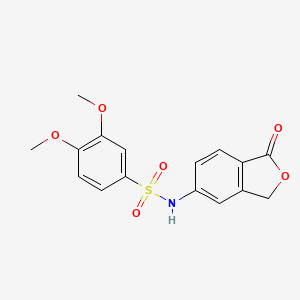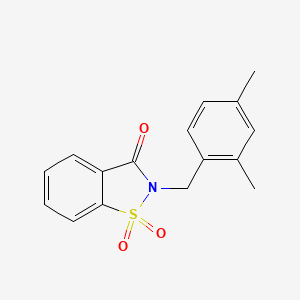
3-(3,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(3,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone involves complex chemical processes, including reactions that can yield various furanone derivatives. While specific synthesis processes for this compound are not directly detailed, related furanone compounds have been synthesized through methods involving dimethoxy-2,5-dihydrofuran as a synthetic equivalent, indicating potential pathways for creating similar structures (Garzelli, R., Samaritani, S., & Malanga, C., 2008).
Molecular Structure Analysis
The structural analysis of related furanone compounds, such as 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, provides insights into their molecular configuration, showcasing orthorhombic systems and specific dihedral angles between phenyl rings and the furanone core, which may be relevant for understanding the structure of this compound (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
The chemical reactions involving furanone derivatives often include nucleophilic addition, halolactonization, and cyclization processes. These reactions contribute to the diversity of structures and functionalities achievable with furanone compounds, suggesting that similar reactivity may apply to this compound (Ma, S., Wu, B., & Shi, Z., 2004).
Physical Properties Analysis
The physical properties of furanone derivatives, including their crystalline structure and stability, are key for their potential applications. For example, the crystallization and molecular structure of specific furanone derivatives have been thoroughly studied, offering insights into the physical characteristics that could be expected for this compound (Bott, S., Yang, K., & Richmond, M., 2003).
Chemical Properties Analysis
The chemical properties of furanone derivatives, including their reactivity and interaction with other molecules, are crucial for understanding their behavior in various environments. Studies on the synthesis and reactivity of furanone derivatives highlight the versatility and potential chemical applications of these compounds, which can be extrapolated to the behavior of this compound (Bellina, F., & Rossi*, R., 2002).
科学的研究の応用
Synthesis and Chemical Properties
3-(3,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone derivatives are synthesized through various chemical reactions, demonstrating their versatility and reactivity. The compound's chemical structure allows for modifications leading to the development of novel derivatives with potential applications in materials science and pharmaceuticals. The synthesis often involves Mannich reactions, lithiation, and subsequent substitution to introduce different functional groups, highlighting the compound's utility as a building block for complex molecules (Iten, Hofmann, & Eugster, 1978).
Potential in Drug Development
Studies on derivatives of this compound have shown their cytotoxic effects against various cancer cell lines, indicating their potential in the development of anticancer agents. The introduction of specific substituents has been found to increase cytotoxicity, suggesting that structural modifications can enhance biological activity and specificity (Bang, Kim, Yun, & Ahn, 2004).
Structural Analysis
Crystal structure analysis of furanone derivatives provides insights into their molecular geometry and potential interactions in biological systems. Such studies are crucial for understanding the compound's behavior in complex environments and designing derivatives with optimized properties for specific applications. The analysis includes examining the molecule's conformation, intermolecular interactions, and potential for forming stable complexes with other compounds (Zhao-yang, 2012).
Applications in Material Science
Furanone derivatives have also found applications in material science, particularly in the synthesis of polymers and coatings with unique properties. Their chemical structure allows for the development of materials with tailored mechanical, thermal, and barrier properties, suitable for a wide range of industrial applications. This includes the production of biodegradable plastics, high-performance fibers, and coatings with specific functionalities (Guidotti et al., 2020).
Antifungal and Antibacterial Applications
Certain derivatives of this compound have shown promising antifungal and antibacterial activities, indicating their potential in the development of new antimicrobial agents. These compounds exhibit broad-spectrum activity against various pathogens, including resistant strains, highlighting their importance in addressing the growing challenge of antimicrobial resistance (Buchta et al., 2004).
特性
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-16-9-8-13(11-18(16)22-2)10-15-12-17(23-19(15)20)14-6-4-3-5-7-14/h3-12H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHDPRXJBVKEAI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84023-76-7 |
Source


|
| Record name | NSC138933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)


![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)